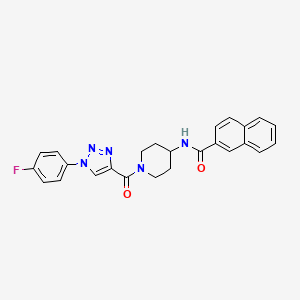

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN5O2/c26-20-7-9-22(10-8-20)31-16-23(28-29-31)25(33)30-13-11-21(12-14-30)27-24(32)19-6-5-17-3-1-2-4-18(17)15-19/h1-10,15-16,21H,11-14H2,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWSJHJIDCQHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CN(N=N4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-fluorophenyl azide can react with an appropriate alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, a piperidine derivative can react with the triazole compound to form the desired intermediate.

Formation of the Naphthamide Group: The final step involves the coupling of the intermediate with 2-naphthoyl chloride under basic conditions to form the naphthamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines or alcohols derived from the triazole or carbonyl groups.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has potential as a ligand for studying protein interactions due to its triazole and piperidine moieties, which can mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide is investigated for its potential as an anti-inflammatory or anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues with Triazole and Piperidine Moieties

AB668 (Isobutyl 5-fluoro-3-(1-((1-(2-((4-isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate)

- Key Differences : Replaces naphthamide with an indole carboxylate and includes a sulfonamide group.

- Synthesis Yield : 28% (similar to Example 53 in ), suggesting challenges in multi-step coupling reactions .

- Bioactivity : Acts as a bivalent CK2 inhibitor, highlighting the role of triazole in kinase targeting .

(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine

- Key Differences : Nitrophenyl and hydrazine substituents instead of fluorophenyl and naphthamide.

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide ()

- Key Differences : Lacks triazole and naphthamide but shares fluorophenyl and piperidine-amide motifs.

- Pharmacological Relevance : Similar piperidine-amide structures are common in central nervous system (CNS) targeting agents .

Table 1: Comparative Data of Key Compounds

*Calculated based on structural analysis.

Key Observations :

- Yields : Multi-step syntheses involving triazoles (e.g., AB668, Example 53) show lower yields (~28%) compared to simpler piperazine derivatives (e.g., Compound 6i, 65%) .

- Melting Points : Higher melting points (e.g., 230°C for Compound 6i) correlate with sulfonamide and benzhydryl groups, enhancing crystallinity .

- Molecular Weight : The target compound (450.47 g/mol) falls within the range of CNS drug-like molecules, unlike bulkier derivatives like AB668 (640.70 g/mol) .

Functional Group Impact on Properties

- Triazole vs. Pyrazolo-pyrimidine : Triazoles offer metabolic stability, while pyrazolo-pyrimidines (Example 53) may enhance kinase inhibition .

- Naphthamide vs. Sulfonamide : Naphthamide’s aromatic bulk could improve target binding compared to sulfonamide’s polar interactions .

- Fluorophenyl vs. Nitrophenyl : Fluorine’s electronegativity improves bioavailability over nitro groups, which may confer toxicity .

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound combines a triazole moiety with a naphthamide structure, which may confer unique biological properties, particularly in anticancer and antimicrobial activities. This article reviews the current understanding of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈FN₃O₂

- Molecular Weight : 325.36 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing triazole and naphthamide functionalities have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms:

- Mechanism of Action : The compound has been observed to induce oxidative stress in cancer cells, leading to apoptosis via the activation of reactive oxygen species (ROS) pathways. It also inhibits critical signaling pathways like Notch-AKT that are involved in cell survival and proliferation .

Antimicrobial Activity

Compounds with triazole rings are known for their antifungal and antibacterial properties. Research on related triazole derivatives indicates that they can effectively inhibit the growth of various pathogens:

- Antifungal Activity : Some triazole derivatives have shown significant antifungal activity against strains such as Candida spp. and Aspergillus spp. .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Feature | Activity |

|---|---|

| Triazole Ring | Anticancer and antifungal activity |

| Piperidine Group | Enhances bioavailability and solubility |

| Naphthamide Core | Contributes to binding affinity for target proteins |

Study 1: Anticancer Effects

In a study investigating the anticancer effects of similar triazole derivatives, it was found that compounds with a piperidine substituent exhibited enhanced cytotoxicity against breast cancer cell lines. The study reported significant inhibition of cell growth and induction of apoptosis through ROS generation .

Study 2: Antimicrobial Properties

Another study focused on the synthesis of triazole-based compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus. The results indicated that modifications in the side chains could significantly enhance antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves a multi-step approach:

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.

Piperidine Functionalization : Amide coupling between the triazole-carboxylic acid and piperidine derivatives.

Naphthamide Incorporation : Final coupling of the piperidine intermediate with 2-naphthoic acid chloride.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for solubility) .

Q. How is the structural integrity of this compound confirmed during synthesis?

- Characterization Techniques :

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., triazole C-H at δ 8.1–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peaks).

- Infrared (IR) Spectroscopy : Key functional groups (e.g., carbonyl C=O stretch at ~1650–1750 cm) .

Q. What safety protocols should be followed when handling this compound?

- Guidelines : Based on structurally related compounds:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye irritation.

- Ventilation : Use fume hoods to minimize inhalation of aerosols.

- Storage : In airtight containers under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can conflicting bioactivity data across assays be resolved?

- Analytical Strategies :

- Orthogonal Assays : Combine enzymatic inhibition assays with cell-based viability tests to validate target specificity.

- Purity Analysis : Use HPLC (>95% purity threshold) to rule out impurity-driven artifacts.

- Solubility Adjustments : Optimize DMSO concentrations or use surfactants to improve bioavailability in cell models .

Q. What computational methods are effective for predicting target interactions and structure-activity relationships (SAR)?

- In Silico Approaches :

- Molecular Docking : Tools like AutoDock Vina to model binding poses with kinases or GPCRs.

- QSAR Modeling : Utilize descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

- MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .

Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be addressed?

- Crystallization Challenges :

- Solubility Issues : Screen solvent mixtures (e.g., ethanol/water) for optimal crystal growth.

- Disorder in Triazole Moieties : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Analytical Workflow :

- LC-MS/MS : Detect trace impurities (e.g., de-fluorinated byproducts).

- Stability Studies : Accelerated degradation under heat/light to identify vulnerable functional groups (e.g., amide hydrolysis).

- Process Modifications : Use scavenger resins or recrystallization to improve purity .

Methodological Considerations

- Contradictory Data Analysis :

- Key Structural Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.